(3,4-diethoxyphenyl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
(3,4-diethoxyphenyl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-diethoxyphenyl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through a nucleophilic substitution reaction using an appropriate thiol and an alkyl halide.
Attachment of the Aromatic Ring: The aromatic ring can be attached via a Friedel-Crafts acylation reaction, where the imidazole derivative reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(3,4-diethoxyphenyl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
(3,4-diethoxyphenyl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (3,4-diethoxyphenyl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone: Similar structure but with methoxy groups instead of ethoxy groups.
(3,4-Diethoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
(3,4-diethoxyphenyl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to the combination of its ethoxy and ethylsulfanyl groups, which can impart specific chemical and biological properties not found in its analogs
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-4-20-13-8-7-12(11-14(13)21-5-2)15(19)18-10-9-17-16(18)22-6-3/h7-8,11H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTBJZPQWKGPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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